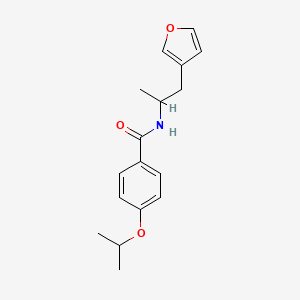

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide

CAS No.: 1798458-99-7

Cat. No.: VC7554505

Molecular Formula: C17H21NO3

Molecular Weight: 287.359

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798458-99-7 |

|---|---|

| Molecular Formula | C17H21NO3 |

| Molecular Weight | 287.359 |

| IUPAC Name | N-[1-(furan-3-yl)propan-2-yl]-4-propan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C17H21NO3/c1-12(2)21-16-6-4-15(5-7-16)17(19)18-13(3)10-14-8-9-20-11-14/h4-9,11-13H,10H2,1-3H3,(H,18,19) |

| Standard InChI Key | UYFSBDWLJDVQAI-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CC2=COC=C2 |

Introduction

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the class of amides. It features a furan ring, an isopropoxy group, and a benzamide moiety, which confer potential biological and chemical applications. This compound is of interest in medicinal chemistry and pharmacology due to its unique structural features and potential interactions with biological targets.

Synthesis

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the furan and isopropoxy groups. Techniques such as refluxing, stirring under inert atmospheres, and purification through crystallization or chromatography are commonly employed to ensure high yields and purity.

Chemical Reactions and Mechanisms

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide can participate in various chemical reactions typical for amides and aromatic compounds, such as hydrolysis and oxidation. These reactions often require controlled conditions to optimize yields and minimize side reactions.

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Hydrolysis | Acidic or basic conditions | Formation of carboxylic acid and amine |

| Oxidation | Presence of oxidizing agents | Oxidation of the furan ring |

Biological Activity and Potential Applications

Research suggests that compounds with similar structures to N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide may interact with serotonin receptors or other neurotransmitter systems, potentially influencing mood regulation or neurological functions. This compound's unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Potential Therapeutic Applications

-

Neurological Disorders: Potential interactions with neurotransmitter systems could lead to applications in treating neurological disorders.

-

Medicinal Chemistry: Its structural features make it a candidate for further pharmacological studies.

Comparison with Similar Compounds

| Compound | Structural Features | Potential Applications |

|---|---|---|

| N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide | Furan ring, isopropoxy group, benzamide moiety | Neurological disorders, medicinal chemistry |

| N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamide | Furan ring, piperidine moiety, isopropoxybenzamide group | Pharmacological studies, potential therapeutic applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume